molecular formula C8H9FO3S B1328634 2-Fluoro-3-(methylsulphonyl)anisole CAS No. 942474-33-1

2-Fluoro-3-(methylsulphonyl)anisole

Cat. No. B1328634
M. Wt: 204.22 g/mol
InChI Key: RKTXVHQUZZSLMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Fluoro-3-(methylsulphonyl)anisole can be inferred from the synthesis of β-fluorosultones, which involves the addition of sulfur trioxide to fluorinated olefins . Additionally, the stereoselective monofluoromethylation of N-tert-butylsulfinyl ketimines using pregenerated fluoro(phenylsulfonyl)methyl anion suggests a method for introducing fluoromethyl groups into sulfonyl-containing compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as fluorosulfonyl azide, has been characterized by spectroscopy and X-ray crystallography, revealing nonequivalent oxygen atoms and a preference for a synperiplanar configuration between S=O and N3 groups . This information can be useful in predicting the molecular geometry and electronic distribution in 2-Fluoro-3-(methylsulphonyl)anisole.

Chemical Reactions Analysis

The reactivity of β-fluorosultones suggests that 2-Fluoro-3-(methylsulphonyl)anisole may also undergo a variety of chemical reactions leading to structurally modified fluorosulfonic acids or precursors . The study of protonation and sulphonation reactions of anisole in sulfuric and fluorosulfuric acid indicates that sulfonyl groups in anisole derivatives can react rapidly, forming sulphonated products .

Physical and Chemical Properties Analysis

Ab initio calculations on α-sulfonyl carbanions, which are structurally related to 2-Fluoro-3-(methylsulphonyl)anisole, show that fluorine substitution affects the structure and energy of these anions, with fluorinated anions having shorter Cα−S bonds and less pyramidalization at the anionic carbon atom . This suggests that the physical and chemical properties of 2-Fluoro-3-(methylsulphonyl)anisole may be influenced by the presence of fluorine and the sulfonyl group.

Scientific Research Applications

Protonation and Sulphonation Reactions

The reactions of anisole, a compound structurally related to 2-Fluoro-3-(methylsulphonyl)anisole, in sulphuric and fluorosulphuric acid have been studied. These studies provide insights into the sulphonation processes of such compounds and their interactions with acids (Svanholm & Parker, 1972).

Fluorinating Agents

Research on N-halogeno compounds, including the synthesis of perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide], highlights the role of these compounds in promoting reactions like the conversion of anisole to fluoroanisole, an analogous reaction to those involving 2-Fluoro-3-(methylsulphonyl)anisole (Banks & Khazaei, 1990).

Protonation of Polyalkylphenols

Investigations into the protonation of polyalkylphenols, including anisoles, in fluorosulfonic acid solutions reveal insights into chemical behavior that can be relevant for understanding the protonation characteristics of 2-Fluoro-3-(methylsulphonyl)anisole (Blackstock, Hartshorn, & Richards, 1980).

Sulphonation of Anisole

The study of the sulphonation of anisole and its derivatives in concentrated aqueous sulphuric acid provides valuable data on the reaction rates and isomer distributions, which are crucial for understanding similar reactions in compounds like 2-Fluoro-3-(methylsulphonyl)anisole (Cerfontain et al., 1985).

Anionic Activation in Polymer-Supported Reactions

Research on anion exchange resins as sources of ‘naked’ fluoride demonstrates their application in SN2 reactions, relevant to the synthesis and reactions of compounds like 2-Fluoro-3-(methylsulphonyl)anisole (Colonna, Re, Gelbard, & Cesarotti, 1979).

Safety And Hazards

The safety data sheet for Anisole, a related compound, indicates that it is a flammable liquid and vapor. It may cause drowsiness or dizziness. It is harmful to aquatic life. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-fluoro-1-methoxy-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-12-6-4-3-5-7(8(6)9)13(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTXVHQUZZSLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650194
Record name 2-Fluoro-1-(methanesulfonyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene

CAS RN

942474-33-1
Record name 2-Fluoro-1-(methanesulfonyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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